Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
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Overview
Description
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .
Scientific Research Applications
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylacetic acid
Uniqueness
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3 |
InChI Key |
ZYIJNQMHIXYZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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